
1-(Chloromethoxy)-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-2,3-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethoxy group and two fluorine atoms at the 2 and 3 positions
Méthodes De Préparation
The synthesis of 1-(Chloromethoxy)-2,3-difluorobenzene typically involves the chloromethylation of 2,3-difluorophenol. The reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
1-(Chloromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the chloromethoxy group to a hydroxymethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Chloromethoxy)-2,3-difluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-2,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-4-fluorobenzene: This compound has a single fluorine atom at the 4 position, which affects its reactivity and biological activity.
1-(Methoxymethoxy)-2,3-difluorobenzene: The methoxymethoxy group provides different electronic and steric properties compared to the chloromethoxy group.
2,3-Difluorophenol: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the chloromethoxy and difluoro substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5ClF2O |
|---|---|
Poids moléculaire |
178.56 g/mol |
Nom IUPAC |
1-(chloromethoxy)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-6-3-1-2-5(9)7(6)10/h1-3H,4H2 |
Clé InChI |
CQCISJXNGWFMSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


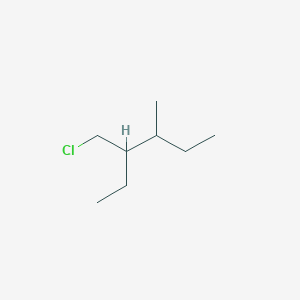
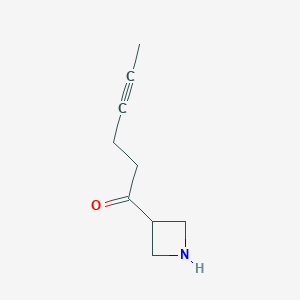
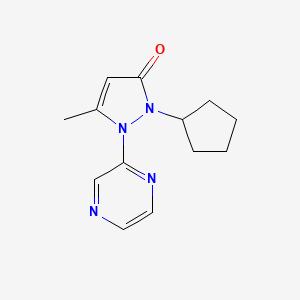
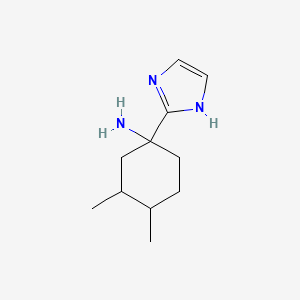
![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
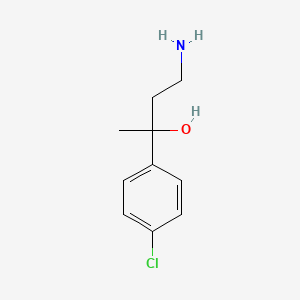
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
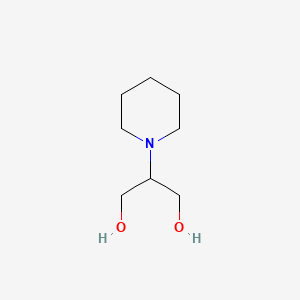


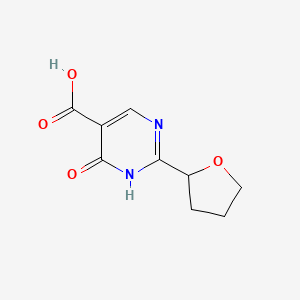
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
